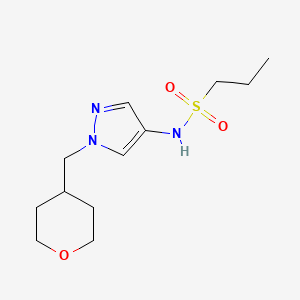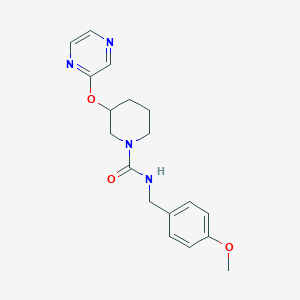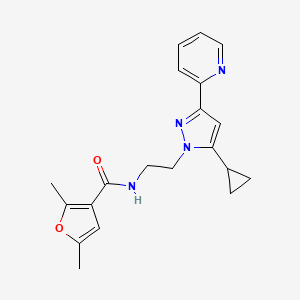![molecular formula C20H19F3N4O2S B2803305 4-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1203055-73-5](/img/structure/B2803305.png)
4-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a piperazine ring, a trifluoromethyl group, and a methoxybenzothiazole group . These groups are common in many pharmaceuticals and could potentially have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiazole ring system is aromatic, which means it is particularly stable. The trifluoromethyl group is highly electronegative, which could influence the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could potentially be alkylated, while the trifluoromethyl group could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, which could influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Novel compounds, including derivatives of benzothiazoles and piperazines, have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, and antimicrobial agents. These compounds, through their unique structural configurations, target specific biological pathways, offering insights into their therapeutic potential across various conditions (A. Abu‐Hashem et al., 2020; Rahul P. Jadhav et al., 2017; S. Pancholia et al., 2016).
Antimicrobial Properties
- Several studies have synthesized novel compounds based on the structural framework of benzothiazole and piperazine, showing moderate to significant antimicrobial activities against a range of bacterial and fungal strains. These findings underline the potential of such compounds in addressing antimicrobial resistance and developing new therapeutic agents (P. Mhaske et al., 2014; N. Patel & S. D. Patel, 2010).
Anti-Mycobacterial Chemotypes
- The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as promising for anti-mycobacterial activity. This research is crucial in the fight against tuberculosis, especially given the rising challenge of drug-resistant strains (S. Pancholia et al., 2016).
Antiviral and Antimicrobial Activities
- New derivatives incorporating piperazine and other heterocycles have been synthesized and evaluated for their antiviral and antimicrobial activities. Such compounds offer potential pathways for developing treatments against various viral infections and microbial diseases (R. C. Krishna Reddy et al., 2013).
Chemical Synthesis and Structural Analysis
- The chemical synthesis of these compounds involves intricate steps to achieve the desired structural configurations, which are then characterized by various analytical techniques. This meticulous approach ensures the precise understanding and potential modification of these compounds for enhanced biological activities (B. Kuhnast et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(6-methoxy-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2S/c1-29-13-6-7-16-17(12-13)30-19(25-16)27-10-8-26(9-11-27)18(28)24-15-5-3-2-4-14(15)20(21,22)23/h2-7,12H,8-11H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQMLHUVSGPBKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-fluoro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2803226.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide](/img/structure/B2803228.png)

![2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2803232.png)





![N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2803244.png)